molecular formula C23H22N2O3S B2966519 7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 450386-46-6

7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B2966519
CAS RN: 450386-46-6
M. Wt: 406.5
InChI Key: BQCWCNGIGXXZKR-UHFFFAOYSA-N
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Description

7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research Focus : Synthesis of novel derivatives and their antimicrobial activities.
  • Key Findings : Novel derivatives, including those similar in structure to the specified compound, were synthesized and found to have good or moderate antimicrobial activities against various microorganisms.
  • Source : (Bektaş et al., 2007).

Ring Transformation and Synthesis

  • Research Focus : Transformation of benzoxazepines into spirobenzoxazoles and synthesis of related compounds.
  • Key Findings : The study explored the synthesis of compounds with similar chemical structures, demonstrating the versatility and potential applications of such compounds in creating new chemical entities.
  • Source : (Kurasawa et al., 1988).

Synthesis and Pharmacological Activities

  • Research Focus : Development of new fused heterocyclic systems with expected chemical and pharmacological activities.
  • Key Findings : Compounds structurally related to the specified compound were synthesized and evaluated for their antioxidant and anticancer activities.
  • Source : (Mahmoud et al., 2017).

Synthesis and Tumor Cell Growth Inhibitory Activity

  • Research Focus : Design and synthesis of novel compounds for potential antitumor agents.
  • Key Findings : Research on related pyrazole derivatives demonstrated significant tumor cell growth inhibitory activity, suggesting the potential of similar compounds in cancer therapy.
  • Source : (Cui et al., 2019).

Anti-Inflammatory and Analgesic Agents

  • Research Focus : Synthesis of novel derivatives for use as anti-inflammatory and analgesic agents.
  • Key Findings : Synthesis of new chemical structures similar to the specified compound showed high inhibitory activity on COX-2 selectivity and potential as analgesic and anti-inflammatory agents.
  • Source : (Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • Research Focus : Synthesis of novel quinazolinone derivatives and their antimicrobial activity.
  • Key Findings : Compounds with similar chemical structures demonstrated significant antimicrobial activity, expanding the scope of applications in antimicrobial research.
  • Source : (Habib et al., 2013).

properties

IUPAC Name

7-ethoxy-5-(4-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-3-27-20-7-4-6-17-19-14-18(21-8-5-13-29-21)24-25(19)23(28-22(17)20)15-9-11-16(26-2)12-10-15/h4-13,19,23H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCWCNGIGXXZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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